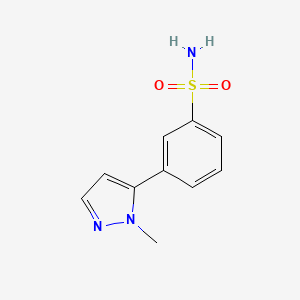

3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide

Description

3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-methylpyrazole substituent at the 3-position of the benzene ring.

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLOKNQQNGXHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole sulfonamides, characterized by a pyrazole ring substituted with a benzenesulfonamide group. This structural configuration is known to influence its biological properties significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and N-myristoyltransferase (NMT), which are crucial in metabolic pathways and disease processes such as trypanosomiasis .

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

- Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory properties, which may contribute to the compound's therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Research has indicated that derivatives of pyrazole sulfonamides exhibit significant anticancer activity. For instance, studies show that these compounds can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

Trypanosomiasis Treatment

The compound has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to similar pyrazole sulfonamides have enhanced their blood-brain barrier permeability, making them promising candidates for treating both hemolymphatic and CNS stages of the disease .

Anti-inflammatory Activity

In vivo studies demonstrate that pyrazole sulfonamides exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. These compounds were tested against carrageenan-induced edema models, showing significant reduction in inflammation .

Case Studies

- Study on Antileishmanial Activity : A series of pyrazole sulfonamides were tested against Leishmania species, revealing potent activity with IC50 values as low as 0.059 mM against L. infantum . These findings suggest potential therapeutic applications in treating leishmaniasis.

- Cancer Cell Line Studies : In a comprehensive study examining various pyrazole derivatives, one compound demonstrated remarkable cytotoxicity against multiple cancer lines, indicating the versatility and effectiveness of this chemical class in oncology .

Scientific Research Applications

Based on the search results, the compound "3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide" is not explicitly mentioned. However, the search results do provide information on related compounds, specifically 4-(1H-pyrazol-1-yl)benzenesulfonamides, which have demonstrated antileishmanial activity . Additionally, research indicates that benzenesulfonamide derivatives may have anti-inflammatory and analgesic properties .

Antileishmanial Activity of 4-(1H-pyrazol-1-yl)benzenesulfonamides

- A study reported on the synthesis, molecular modeling, cytotoxicity, and antileishmanial profile of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides .

- Derivatives 3b and 3e exhibited the best in vitro activity against L. amazonensis and L. infantum promastigote forms .

- Compound 3b showed antileishmanial activity comparable to pentamidine against L. infantum . The cytotoxic evaluation using murine peritoneal adherent cells showed that 3b and 3e had lower cytotoxicity than pentamidine .

Anti-inflammatory and Analgesic Activity of Benzenesulfonamide Derivatives

- Research suggests that 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substitiuted-1H-pyrazol-5(4H)-ones could be useful for synthesizing anti-inflammatory and analgesic agents .

- Pharmacological screening revealed that tested compounds have good anti-inflammatory activity, with compounds 6b , 7b , and 9b showing the best activity .

- These compounds also demonstrated good analgesic activity, except for 7b , and exhibited better gastrointestinal tolerance than phenylbutazone .

Pyrazole Derivatives as Potential Anticancer Agents

- Pyrazole-sulfonamide hybrid molecules have been investigated for anticancer activity .

- Specifically, diphenyl pyrazole carboxamide derivative 11 induced cell death by apoptosis in colon cancer cells and was more potent than compound 3 and the positive control 5-FU .

- Both compounds 3 and 11 demonstrated the ability to target metastatic colon cancer with higher potency than the standard treatment 5-FU .

Other Applications

- Pyrazole derivatives have been synthesized and studied for their structure-activity relationships, indicating their potential in various applications .

- Cosmetic polymers, including those with synthetic and semi-synthetic origins, may incorporate pyrazole derivatives for properties such as controlled fragrance release or enhanced bioactivity on the skin .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the benzene or pyrazole rings, influencing their physicochemical properties and biological activities:

Table 1: Structural and Functional Comparison

Key Observations :

- Pyridinyl vs. Pyrazole Substitution : 3-(Pyridin-2-yl)-benzenesulfonamide derivatives exhibit potent herbicidal activity via acetolactate synthase (ALS) inhibition . Replacing pyridinyl with 2-methylpyrazole (as in the target compound) may reduce ALS affinity but improve metabolic stability due to the methyl group’s steric and electronic effects.

- Trifluoromethyl and Halogenated Groups : The trifluoromethyl group in COX-2-targeted analogs enhances lipophilicity and binding affinity to hydrophobic enzyme pockets . Chlorophenyl substituents (e.g., in ) may improve target engagement but raise toxicity risks compared to methylpyrazole.

- Sulfonamide pKa : Sulfamethoxazole (pKa 2.7) ionizes at physiological pH, enhancing solubility. The target compound’s pKa is unlisted, but its pyrazole group (weakly basic) may modulate solubility and membrane permeability.

Herbicidal Activity

- 3-(Pyridin-2-yl)-benzenesulfonamide derivatives show EC₅₀ values in the nanomolar range against broadleaf weeds . Quantitative structure-activity relationship (QSAR) studies highlight the pyridinyl group’s role in hydrogen bonding with ALS. The target compound’s methylpyrazole may reduce herbicidal potency due to weaker enzyme interactions.

COX-2 Inhibition and Imaging

- 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide ([¹⁸F]-labeled) is a PET probe for COX-2 expression in inflammation and cancer . The trifluoromethyl group is critical for selectivity, suggesting the target compound’s lack of this group may limit COX-2 affinity.

Enzyme Inhibition

- 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides inhibit carbonic anhydrase isoforms, with hydroxyl groups enhancing binding . The target compound’s methylpyrazole may confer weaker inhibition compared to phenolic analogs.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Trifluoromethyl and chlorophenyl groups increase logP values, favoring blood-brain barrier penetration (e.g., COX-2 probes ). The target compound’s methylpyrazole may balance lipophilicity for systemic applications.

- Metabolic Stability: Deuterated analogs (e.g., in ) resist oxidative metabolism . The 2-methyl group in the target compound may similarly reduce CYP450-mediated degradation compared to non-methylated pyrazoles.

Preparation Methods

Synthesis of Pyrazole Core via Cyclocondensation

The foundational step involves synthesizing the pyrazole ring, which is achieved through cyclocondensation reactions between appropriate diketones and hydrazines:

Preparation of Diketone Intermediates:

Diketones such as ethyl 2,4-dioxo-4-arylbutanoates are synthesized by reacting substituted acetophenones with diethyl oxalate in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (0°C to room temperature).Conversion to Pyrazoles:

These diketones are then reacted with phenylhydrazine in ethanol, leading to the formation of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. Subsequent reduction with lithium aluminum hydride (LiAlH4) yields pyrazolyl-methanols, which are oxidized using oxidizing agents like 2-iodoxybenzoic acid (IBX) to produce the corresponding aldehydes. These aldehydes are then converted into nitriles via reaction with lithium amide (liquid ammonia) and iodine.Introduction of Methyl Substituents:

The methyl group at the 2-position of the pyrazole ring (2-methyl-2H-pyrazol-3-yl) can be incorporated either by starting with methyl-substituted hydrazines or through subsequent methylation steps on the pyrazole ring precursors.

Sulfonamide Functionalization

Once the pyrazole core with the desired substituents is prepared, the next step involves introducing the benzenesulfonamide group:

Preparation of Benzenesulfonyl Chloride:

Commercially available benzenesulfonyl chloride is used as the sulfonylating agent.Reaction with Pyrazole Derivatives:

The pyrazole compound bearing a free amino group (or a suitable precursor such as a carbothioamide) is reacted with benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to afford the sulfonamide derivative. This nucleophilic substitution typically occurs under mild conditions at room temperature, ensuring selective formation of the sulfonamide linkage.

Alternative Synthetic Routes

Patent literature also describes alternative pathways, including:

Direct Sulfonylation of Pyrazole Precursors:

Some methods involve direct sulfonylation of pyrazole derivatives that possess reactive amino groups, avoiding the need for intermediate carbothioamides.Use of Protecting Groups:

Protecting groups may be employed on the pyrazole nitrogen or amino functionalities to improve selectivity and yield during sulfonamide formation.

Representative Data Table of Preparation Methods

Research Findings and Optimization

Research indicates that the yields and purity of the final sulfonamide derivatives are optimized by:

- Using dry, inert atmospheres to prevent hydrolysis of sulfonyl chlorides.

- Employing mild bases such as pyridine or triethylamine to facilitate nucleophilic attack.

- Controlling reaction temperatures to prevent side reactions or decomposition.

Furthermore, the choice of solvents (ethanol, THF, or dichloromethane) influences the efficiency of the sulfonylation step.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(2-methyl-2H-pyrazol-3-yl)-benzenesulfonamide?

- Methodological Answer : A common approach involves coupling hydrazine derivatives with substituted benzenesulfonamides under reflux conditions. For example, hydrazine hydrate reacts with 4-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide in ethanol with sulfuric acid as a catalyst, followed by quenching in cold water to yield the product . Alternative routes use anthranilic acids and isothiocyanato-benzenesulfonamide precursors, with characterization via / NMR, mass spectrometry, and elemental analysis .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Employ multi-nuclear NMR spectroscopy to confirm the pyrazole ring substitution pattern and sulfonamide linkage. For instance, NMR peaks at δ 2.44 (s, 3H) indicate methyl groups on the pyrazole ring, while δ 7.55 (s, SONH) confirms sulfonamide protons . Mass spectrometry (e.g., ESI-MS) should match the molecular ion peak (e.g., m/z 346.0 [M−H]) . Elemental analysis should align with theoretical C/H/N/S ratios.

Q. What solvents are compatible with this compound for in vitro assays?

- Methodological Answer : While direct solubility data are limited, structurally similar benzenesulfonamides dissolve in polar aprotic solvents like DMSO or DMF. Ethanol and methanol are suitable for recrystallization . Pre-screen solubility using dynamic light scattering (DLS) at 1–10 mM concentrations to avoid aggregation in biological assays.

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural validation?

- Methodological Answer : If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC to assign proton-carbon correlations. For example, in compound 3j, HSQC confirmed coupling between δ 7.87–7.94 ppm protons and carbons at 129.3–140.4 ppm . If mass spectrometry disagrees with theoretical values, recheck isotopic patterns or use high-resolution MS (HRMS) to distinguish isobaric interferences.

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, microwave irradiation (150°C, 20 min) enhances cyclocondensation efficiency in pyrazole syntheses . Use flow chemistry for continuous production, minimizing side reactions (e.g., sulfonamide hydrolysis) .

Q. How does substituent variation on the pyrazole ring affect biological activity?

- Methodological Answer : Design a SAR study by synthesizing analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups at the pyrazole 3-position. Test in vitro against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Compare IC values; for instance, -CF analogs may enhance binding affinity due to hydrophobic interactions .

Q. What computational methods predict the compound’s binding mode with protein targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB: 1JD0 for carbonic anhydrase). Validate with molecular dynamics (MD) simulations (50 ns) to assess binding stability. Key interactions include hydrogen bonds between the sulfonamide group and Thr199/His94 residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.